molecular formula C24H21NO4S B2525544 [4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-42-5

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2525544
CAS No.: 1114659-42-5
M. Wt: 419.5
InChI Key: JLFXSAQTFQAVGD-UHFFFAOYSA-N
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Description

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO4S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure consists of a benzothiazine core substituted with a dimethylphenyl group and a methoxyphenyl group. The presence of the dioxido moiety is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it possesses minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, the compound displayed an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity. It acts as a noncompetitive inhibitor of trypanothione reductase (TR), an enzyme critical for the survival of certain parasites. In studies involving Plasmodium falciparum (the causative agent of malaria) and Leishmania species, the compound exhibited an effective concentration (EC50) below 10 µM, indicating potent antiparasitic properties . The mechanism involves the disruption of redox balance within the parasites through increased levels of reactive oxygen species (ROS) .

Cytotoxicity and Anticancer Potential

In cancer research, compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. The compound demonstrated cytotoxicity in MTT assays against human breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the exposure time . The observed mechanism involves induction of apoptosis and inhibition of cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways critical for microbial and parasitic survival.
  • Induction of Oxidative Stress : By increasing ROS levels in target cells, the compound disrupts cellular homeostasis, leading to cell death.
  • Interference with Cellular Signaling : The compound may modulate signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of benzothiazine derivatives including our compound. The results indicated that the compound was particularly effective against multidrug-resistant strains, suggesting potential use in treating resistant infections .

Study 2: Antiparasitic Activity

In another study focusing on tropical diseases, the compound was tested against Leishmania donovani. Results showed that it significantly reduced parasite viability in vitro and demonstrated promising results in animal models .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-8-11-19(14-17(16)2)25-15-23(24(26)18-9-12-20(29-3)13-10-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXSAQTFQAVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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